3-Bromoaniline CAS number 591-19-5 properties
3-Bromoaniline CAS number 591-19-5 properties
An In-depth Technical Guide to 3-Bromoaniline (CAS 591-19-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoaniline, identified by the CAS number 591-19-5, is an aromatic amine that serves as a pivotal intermediate in organic synthesis.[1] Structurally, it is an aniline molecule substituted with a bromine atom at the meta-position of the benzene ring.[2] This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block for more complex molecules.[2] Its primary applications are found in the synthesis of pharmaceuticals, agrochemicals, and dyes, where it functions as a precursor to a wide array of biologically and industrially significant compounds.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, applications, and safety information.
Physicochemical Properties
3-Bromoaniline is typically a liquid at room temperature, appearing as a colorless to light yellow or tan substance.[5][6] Its properties are well-documented, though slight variations in reported values for melting and boiling points exist, likely due to differences in purity and measurement conditions. A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of 3-Bromoaniline
| Property | Value | Reference(s) |
| CAS Number | 591-19-5 | [2] |
| Molecular Formula | C₆H₆BrN | [2] |
| Molecular Weight | 172.02 g/mol | [2][7] |
| Appearance | Colorless to light yellow/tan liquid or powder | [2][5] |
| Melting Point | 15-18 °C | [7] |
| Boiling Point | 251 °C | [5] |
| Density | 1.58 g/mL at 25 °C | [5] |
| Solubility in Water | Slightly soluble (0.97 g/L at 20°C) | [2] |
| Solubility (Other) | Soluble in organic solvents like ethanol and ether | [2][8] |
| Refractive Index (n20/D) | 1.625 | [5] |
| Flash Point | >230 °C (>446 °F) | [9] |
| Vapor Pressure | 0.04 mmHg | [7] |
| InChI Key | DHYHYLGCQVVLOQ-UHFFFAOYSA-N | |
| SMILES | Nc1cccc(Br)c1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Bromoaniline. Comprehensive data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are readily available in various databases.[7]
Table 2: Spectroscopic Data for 3-Bromoaniline
| Technique | Data Availability and Details | Reference(s) |
| ¹H NMR | Spectra are available. Example shifts in CDCl₃: δ 7.01-6.96 (t, 1H), 6.86-6.80 (t, 2H), 6.57 (d, 1H), 3.67 (br s, 2H, -NH₂). | [7][10][11] |
| ¹³C NMR | Spectra are available for full structural elucidation. | [7][12] |
| Infrared (IR) | FTIR spectra are available, showing characteristic amine and C-Br stretches. | [7] |
| Mass Spectrometry | GC-MS data is available, showing the characteristic isotopic pattern for bromine. | [7] |
| Raman Spectroscopy | Spectra are available. | [7] |
Synthesis and Reactivity
The synthesis of 3-Bromoaniline requires a strategic approach due to the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. Direct bromination of aniline results in polysubstitution and yields primarily the ortho- and para-isomers.[13][14] Therefore, a multi-step synthesis starting from benzene is the most effective method to obtain the meta-isomer.
Caption: Synthetic workflow for 3-Bromoaniline from benzene.
Experimental Protocol: Synthesis of 3-Bromoaniline from Benzene
This three-step protocol outlines the nitration of benzene, subsequent meta-bromination of nitrobenzene, and final reduction to 3-bromoaniline.[13][15]
Step 1: Nitration of Benzene to Nitrobenzene
-
To a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to create the nitrating mixture.
-
While maintaining the low temperature, add benzene dropwise to the mixture with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the nitrobenzene over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
Step 2: Bromination of Nitrobenzene to 3-Bromonitrobenzene
-
In a flask protected from moisture, dissolve nitrobenzene in a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The nitro group is a meta-director.
-
Cool the mixture in an ice bath and slowly add elemental bromine (Br₂) dropwise.
-
After addition, allow the reaction to proceed at room temperature, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction with a solution of sodium bisulfite to destroy excess bromine.
-
Perform an aqueous workup similar to Step 1. The product can be purified by column chromatography or distillation.
Step 3: Reduction of 3-Bromonitrobenzene to 3-Bromoaniline
-
To a flask containing 3-bromonitrobenzene, add a mixture of a metal catalyst (e.g., iron powder or tin) and concentrated hydrochloric acid.
-
Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow nitro compound.
-
Once the reduction is complete, cool the mixture and basify it with a strong base (e.g., NaOH) to deprotonate the anilinium salt and precipitate the free amine.
-
Extract the 3-bromoaniline product into an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by vacuum distillation.
Applications in Research and Development
3-Bromoaniline is a versatile building block due to the differential reactivity of its amino and bromo groups. It is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]
-
Pharmaceutical Development: It serves as an essential intermediate in the creation of a variety of active pharmaceutical ingredients (APIs).[3] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex molecular scaffolds.[8] It is notably used in the synthesis of amino-substituted quinazolines, a class of compounds with applications as anti-cancer agents.[1]
-
Agrochemical Formulation: The compound is used to produce herbicides, fungicides, and insecticides.[2][3] The bromoaniline moiety is incorporated into larger molecules designed to have specific biological activity against agricultural pests.
-
Dye Manufacturing: 3-Bromoaniline is a precursor in the production of azo dyes, which are widely used for coloring textiles.[2]
Caption: Key industrial applications of 3-Bromoaniline.
Safety and Handling
3-Bromoaniline is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if ingested, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[6][16]
Table 3: GHS Hazard Information for 3-Bromoaniline
| Hazard Class | GHS Code | Statement | Reference(s) |
| Acute Toxicity, Oral | H301/H302 | Toxic / Harmful if swallowed | [7] |
| Acute Toxicity, Dermal | H311/H312 | Toxic / Harmful in contact with skin | [7] |
| Acute Toxicity, Inhalation | H331/H332 | Toxic / Harmful if inhaled | [6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][7] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [7][17] |
| STOT, Repeated Exposure | H373 | May cause damage to organs through prolonged or repeated exposure | |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects |
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area or chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[9][17] For operations that may generate vapors, a NIOSH-approved respirator is recommended.[16]
-
Handling and Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from heat, sources of ignition, and incompatible materials such as acids, acid anhydrides, and acid chlorides.[6][16]
-
First Aid Measures: In case of skin contact, wash off immediately with plenty of soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[9] If ingested, rinse mouth and seek immediate medical attention.[9]
Conclusion
3-Bromoaniline is a chemical of significant industrial importance, underpinned by its versatile reactivity. Its role as a key intermediate in the pharmaceutical, agrochemical, and dye industries makes a thorough understanding of its properties, synthesis, and handling essential for researchers and chemical professionals. Adherence to strict safety protocols is mandatory when working with this compound to mitigate its potential hazards.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 5. 3-Bromoaniline | 591-19-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. 3-Bromoaniline(591-19-5) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. youtube.com [youtube.com]
- 14. studylib.net [studylib.net]
- 15. transformationtutoring.com [transformationtutoring.com]
- 16. fishersci.com [fishersci.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
